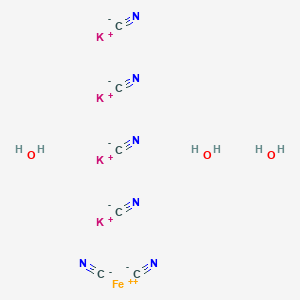
Hexafluorodisiloxane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Hexafluorodisiloxane is a chemical compound with the molecular formula F6OSi2 . It is a compound composed of fluorine, silicon, and oxygen .
Synthesis Analysis
The synthesis of Hexafluorodisiloxane has been studied in the context of the reduction of hexafluorodisiloxane by calcium hydride in the synthesis of silane from silicon tetrafluoride . This reaction is not decisive for oxygen contamination of silane .
Molecular Structure Analysis
The molecular structure of Hexafluorodisiloxane is represented by the formula F6OSi2. It has an average mass of 186.161 Da and a monoisotopic mass of 185.939178 Da .
Chemical Reactions Analysis
In the etching of silicon with sulfuric-acid-rich mixtures, Trifluorosilane and Hexafluorodisiloxane were identified as additional reaction products . Thermodynamic calculations and direct reactions of F3SiH with the etching solution support an intermediate oxidation of trifluorosilane and the formation of hexafluorodisiloxane .
Physical And Chemical Properties Analysis
Hexafluorodisiloxane has a density of 1.3±0.1 g/cm3. Its index of refraction is 1.253, and it has a molar refractivity of 22.2±0.3 cm3. It has one H bond acceptor, zero H bond donors, and two freely rotating bonds .
Scientific Research Applications
Vibrational Spectra and Molecular Structure Analysis : Hexafluorodisiloxane's structure was optimized using various levels of theory, revealing significant changes in the SiOSi angle equilibrium during SiF3 group rotation. This study provided insights into unusual features in the vibrational spectra of hexahalodisiloxanes (Ignatyev & Sundius, 1995).
Toxicological Impact Studies : A related compound, Hexafluoropropylene oxide dimer acid, was examined for potential toxic effects. This study highlighted the need for further research into the mechanisms and effects of per- and polyfluoroalkyl substances (PFAS), which include hexafluorodisiloxane-related compounds (Conley et al., 2019).
NMR Spectroscopy Applications : Fluorine NMR spectra of hexafluorodisiloxane provided insights into 19F–19F and 29Si–19F spin coupling constants, contributing to a better understanding of the molecular structure of such compounds (Johannesen, Farrar, Brinckman, & Coyle, 1966).
Environmental and Industrial Applications : The compound's relevance to fluorocarbon industries and its role in industrial processes, such as uranium isotope separation, were discussed, emphasizing its commercial importance and potential in various industrial applications (Weinstock, 1964).
Electrochemical Oxidation for Water Treatment : Electrochemical oxidation of Hexafluoropropylene oxide dimer acid, a related compound, was investigated as a potential method for treating contaminated water. This study provided insights into environmentally sustainable approaches for handling PFAS contaminants (Pica et al., 2019).
Exposure and Health Impact Analysis : The presence and effects of various PFAS, including hexafluorodisiloxane-related compounds, in the general population were examined, providing critical data on environmental exposure and potential health impacts (Calafat et al., 2007).
Hydrolysis Products Study : A study focused on the hydrolysis of silicon tetrafluoride, a related compound, identified hexafluorodisiloxane as a hydrolysis product, thus contributing to the understanding of chemical reactions involving fluorine-containing compounds (Sennikov et al., 1999).
properties
IUPAC Name |
trifluoro(trifluorosilyloxy)silane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/F6OSi2/c1-8(2,3)7-9(4,5)6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARBIYISMVFAYHV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O([Si](F)(F)F)[Si](F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
F6OSi2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90631362 |
Source


|
| Record name | Hexafluorodisiloxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90631362 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Hexafluorodisiloxane | |
CAS RN |
14515-39-0 |
Source


|
| Record name | Hexafluorodisiloxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90631362 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![[17-(6-hydroxy-6-methylheptan-2-yl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B79622.png)







